2-(Pyridin-2-YL)pyrimidin-4-amine

Description

Historical Context and Discovery

The synthesis of 2-(pyridin-2-yl)pyrimidin-4-amine aligns with advancements in multi-component reactions (MCRs) and heterocyclic chemistry during the late 20th century. While its exact discovery timeline remains undocumented in public literature, its structural analogs—such as 4-(pyridin-3-yl)pyrimidin-2-amine—were synthesized using methods involving ketones, malononitrile, and formamide under catalytic conditions. These protocols, optimized for atom economy and step efficiency, reflect broader trends in organic synthesis aimed at streamlining the production of bioactive scaffolds.

The compound’s pyridine ring derives from classical synthetic routes like the Chichibabin reaction, which enables pyridine formation from aldehydes and ammonia. Meanwhile, its pyrimidine component likely originates from cyclocondensation reactions involving nitriles and amines, a strategy employed in the synthesis of thieno[2,3-d]pyrimidin-4-amines. The fusion of these rings positions this compound as a product of convergent synthetic methodologies developed to access structurally complex heterocycles.

Systematic Nomenclature and IUPAC Classification

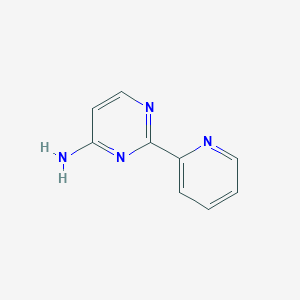

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as the systematic name for this compound. The numbering begins with the pyrimidine ring, where the amine group (-NH2) occupies position 4, and the pyridin-2-yl substituent attaches to position 2 (Figure 1). This nomenclature adheres to the priority rules for heterocycles, which favor the pyrimidine ring as the parent structure due to its higher nitrogen content.

Table 1: Key Chemical Identifiers of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C9H8N4 | |

| Molecular Weight | 172.19 g/mol | |

| CAS Registry Number | 61310-37-0 | |

| SMILES | NC1=NC(C2=NC=CC=C2)=NC=C1 |

The SMILES string illustrates the connectivity: the pyrimidine ring (N-C1=N-C(-C2=N-C=C-C=2)=N-C=C1) is substituted at position 2 with a pyridine moiety, while position 4 bears the amine group.

Chemical Significance in Heterocyclic Chemistry

As a hybrid of pyridine and pyrimidine, this compound exemplifies the strategic integration of nitrogen-rich heterocycles to modulate electronic and steric properties. Pyridine contributes a six-membered aromatic ring with one nitrogen atom, conferring basicity (pKa ≈ 2.76), while the pyrimidine ring introduces two additional nitrogens, enhancing hydrogen-bonding capacity and planar rigidity. These features make the compound a versatile scaffold for:

- Medicinal Chemistry : Analogous structures, such as 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine, exhibit dual inhibitory activity against cyclin-dependent kinases (CDK6/9), highlighting the pharmacophoric potential of this core.

- Coordination Chemistry : The pyridinyl nitrogen and pyrimidinyl amine groups can act as ligands for transition metals, enabling applications in catalysis or materials science.

- Supramolecular Chemistry : The planar structure and hydrogen-bond donors/acceptors facilitate crystal engineering and polymorph design, as seen in related pyrimidine derivatives.

The compound’s synthesis often employs MCRs or stepwise cyclization, reflecting modern preferences for efficiency and scalability. For instance, reacting 2-aminopyridine with cyanopyrimidine precursors under basic conditions could yield the target molecule, though specific protocols remain proprietary in many cases.

In summary, this compound embodies the convergence of synthetic innovation and structural diversity in heterocyclic chemistry. Its continued study promises insights into the design of functionally complex molecules for scientific and industrial applications.

Figure 1: Structural Representation of this compound

NH2

│

N

/ \

C=N─C C─N

│ │

C C

│ │

N─C─C─N

│

Pyridine ring

Properties

IUPAC Name |

2-pyridin-2-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-8-4-6-12-9(13-8)7-3-1-2-5-11-7/h1-6H,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLLPKLYUMUJHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61310-37-0 | |

| Record name | 2-(pyridin-2-yl)pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)pyrimidin-4-amine typically involves the reaction of 2-aminopyridine with suitable pyrimidine precursors. One common method involves the cyclization of 2-aminopyridine with α-bromoketones under mild, metal-free conditions using iodine and tert-butyl hydroperoxide (TBHP) as reagents . Another approach involves the use of formic acid or dimethylformamide dimethylacetal (DMF-DMA) as cyclization agents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 2-(Pyridin-2-YL)pyrimidin-4-amine exhibit promising anticancer activity. A study synthesized a series of pyrido[3,4-d]pyrimidine derivatives, which were evaluated for their cytotoxicity against various cancer cell lines, including breast and renal cancers. Some compounds demonstrated selective inhibitory effects on these cell lines, suggesting potential as targeted chemotherapeutic agents .

Case Study:

- Compound Evaluation: A specific derivative was tested against the NCI 60 human cancer cell line panel and showed significant activity against MDA-MB-468 (breast cancer) and UO-31 (renal cancer) cell lines, highlighting its potential for further development in clinical settings .

Protein Kinase Inhibition

The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibitors targeting CDK2, CDK4, and CDK6 have shown effectiveness in managing various cancers by inducing cell cycle arrest and apoptosis .

Mechanism of Action:

- Binding Interaction: The binding of this compound to CDKs disrupts their activity, leading to altered cellular proliferation pathways. Studies utilizing molecular docking and simulations have elucidated these interactions, providing insights into structure-activity relationships that can guide further drug design .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several chemical reactions, including nucleophilic substitutions and cross-coupling techniques.

Synthetic Routes

Common synthetic methods include:

- Nucleophilic Aromatic Substitution: This method allows for the introduction of various substituents at the pyrimidine ring.

- Cross-Coupling Reactions: Palladium-catalyzed reactions are often employed to create complex derivatives efficiently.

Table 1: Summary of Synthetic Methods

| Method | Description |

|---|---|

| Nucleophilic Aromatic Substitution | Substitutes on the pyrimidine ring |

| Palladium-Catalyzed Cross-Coupling | Efficiently creates complex derivatives |

Enzyme Inhibition

Beyond cancer treatment, this compound derivatives have been explored as enzyme inhibitors. For instance, they have been studied for their inhibitory effects on SHIP2 (SH2-containing inositol phosphatase), which is implicated in insulin signaling pathways relevant to type 2 diabetes .

Case Study:

- Insulin Signaling Enhancement: A derivative was found to enhance insulin signaling through the Akt pathway more effectively than existing SHIP2 inhibitors, indicating potential for diabetes management .

Antifibrotic Activity

Some studies have reported antifibrotic activities against hepatic stellate cells, suggesting that these compounds may also play a role in liver disease treatment by modulating fibrotic responses.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit collagen prolyl 4-hydroxylases, enzymes that play a crucial role in collagen biosynthesis . This inhibition leads to reduced collagen production, which is beneficial in treating fibrotic diseases. Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse pharmacological activities.

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Bulkier Substituents: Compounds like 5g () and 4-ARYL-2-PHENYLAMINO PYRIMIDINE () incorporate aryl/thiophene groups, improving hydrophobic interactions but possibly reducing solubility .

- Sulfoximine Derivatives : The addition of sulfoximine groups introduces chirality and polar surfaces, which may improve bioavailability and target selectivity in hyperproliferative diseases .

Biological Activity

2-(Pyridin-2-YL)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and bone metabolism. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily linked to its role as an inhibitor of specific kinases and signaling pathways. Notably, it has been identified as a potent inhibitor of cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation. Inhibition of these kinases can lead to reduced tumor growth in various cancer models.

Table 1: Summary of Biological Activities

1. Cancer Therapeutics

A study demonstrated that derivatives of this compound exhibited significant antitumor activity in mouse xenograft models. Specifically, compound 83, a derivative, showed marked inhibition of tumor growth in MV4-11 acute myeloid leukemia models without adverse effects on body weight or clinical toxicity. This positions it as a promising candidate for clinical development .

2. Bone Metabolism Disorders

Research has indicated that this compound can effectively inhibit RANK/RANKL signaling pathways, which are critical in bone resorption processes. In preclinical trials involving sRANKL-induced osteopenia models, administration of the compound led to significant improvements in bone mineral content compared to control groups .

3. Anti-fibrotic Effects

In a series of experiments assessing anti-fibrotic properties, several derivatives were tested against immortalized rat hepatic stellate cells (HSC-T6). Compounds demonstrated superior anti-fibrotic activity compared to established treatments like Pirfenidone. Notably, compounds 12m and 12q showed potent inhibition of collagen production by reducing hydroxyproline levels in treated cells .

Research Findings

Recent studies have focused on optimizing the pharmacological profile of this compound derivatives. Incorporation of polar functional groups has been shown to enhance aqueous solubility while maintaining or improving biological activity against various targets including cancer cells and fibrotic tissues .

Table 2: Comparative Efficacy of Derivatives

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Compound A | 0.021 | Antiproliferative |

| Compound B | >1000 | Anti-fibrotic |

| Compound C | 3025 | Control (Pirfenidone) |

Q & A

Q. What are the common synthetic routes for preparing 2-(pyridin-2-yl)pyrimidin-4-amine and its derivatives?

- Methodological Answer : The synthesis typically involves coupling reactions between pyrimidine intermediates and pyridinyl amines. For example, chloroalkylpyrimidines can react with ammonia or substituted amines under nucleophilic substitution conditions to introduce the pyridin-2-yl group . Alternatively, Suzuki-Miyaura cross-coupling reactions have been employed for functionalization at the pyrimidine ring. Optimization of reaction conditions (e.g., solvent, catalyst, temperature) is critical to achieving high yields and purity.

Q. How is the molecular structure of this compound analyzed experimentally?

- Methodological Answer : X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are primary tools. For instance, superimposition studies of binding modes in cholinesterase inhibitors (e.g., N-benzyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine) use crystallographic data to compare active-site interactions . NMR (¹H/¹³C) confirms regiochemistry, with characteristic shifts for pyrimidine C4-NH2 (~6.5 ppm) and pyridine aromatic protons (7.5–8.5 ppm) .

Q. What preliminary biological activities are associated with this scaffold?

- Methodological Answer : The core structure exhibits dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 2.2 μM to 12.6 μM depending on substituents. For example, 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine shows selectivity for BuChE (IC50 = 2.2 μM) .

Advanced Research Questions

Q. How do substituents at the pyrimidine C2 and C4 positions influence target selectivity in kinase inhibitors?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that bulky groups at C2 (e.g., sulfoximine) enhance binding to EGFR mutants by filling hydrophobic pockets. For instance, sulfoximine-containing derivatives (e.g., BLU-945) inhibit EGFR T790M/C797S mutations but show reduced efficacy against ex19Del mutations . C4 modifications (e.g., naphthylmethyl) improve blood-brain barrier penetration for CNS targets like AChE .

Table 1: SAR of Select Derivatives

| Compound | Substituents | Target (IC50) | Selectivity Index |

|---|---|---|---|

| 9a | Naphth-1-ylmethyl, pyrrolidin-1-yl | AChE (5.5 μM) | Low |

| 9e | Naphth-1-ylmethyl, 4-methylpiperidin-1-yl | BuChE (2.2 μM) | 11.73 |

| BLU-945 | Sulfoximine group | EGFR T790M/C797S | Moderate |

Q. What strategies are used to resolve contradictions in in vitro vs. in vivo efficacy data?

- Methodological Answer : Discrepancies often arise from metabolic stability or off-target effects. For example, CH7233163 (an N-(pyridin-2-yl)pyrimidin-4-amine derivative) showed high in vitro potency against EGFR triple mutants but required combination with Osimertinib in vivo to overcome resistance mechanisms . Pharmacokinetic studies (e.g., plasma stability assays) and metabolite profiling are essential to optimize bioavailability.

Q. How is molecular docking applied to design selective inhibitors?

- Methodological Answer : Docking simulations with homology models (e.g., hBuChE) guide substituent placement. For example, superimposition of 2-(4-methylpiperidin-1-yl)-N-(naphthalen-1-ylmethyl)pyrimidin-4-amine in hBuChE revealed interactions with Trp82 and Phe329, explaining its 11.7-fold selectivity over AChE .

Q. What in vivo models validate the therapeutic potential of this scaffold?

- Methodological Answer : Resistant NSCLC xenograft models are standard for EGFR inhibitors. BLU-945 induced tumor regression in 10/10 models but required combination therapy for sustained efficacy . Toxicity studies in rodents (e.g., liver enzyme assays) are critical for advancing candidates like CH7233163, which showed low toxicity profiles .

Methodological and Analytical Questions

Q. How are intermediate compounds characterized during synthesis?

Q. What techniques assess the scaffold’s ability to inhibit amyloid-beta aggregation?

- Methodological Answer : Thioflavin T fluorescence assays quantify inhibition of Aβ1–40 fibril formation. N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine reduced fibril formation by 60% at 10 μM, validated via electron microscopy .

Combination Therapy and Resistance

Q. How does combination therapy overcome resistance in EGFR-mutant cancers?

- Methodological Answer :

Co-administration with Osimertinib (a third-generation TKI) synergistically inhibits both EGFR activating mutations (e.g., L858R) and resistance mutations (e.g., C797S). BLU-945’s sulfoximine group complements Osimertinib’s covalent binding mechanism, delaying resistance in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.